molecular formula C5H8BrNO4 B1678675 Nibroxane CAS No. 53983-00-9

Nibroxane

Cat. No.: B1678675
CAS No.: 53983-00-9
M. Wt: 226.03 g/mol
InChI Key: VFBSFSGHILWWIJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Naproxen can be synthesized through various methods, including acylation of 2-naphthol with propionic anhydride.

      Reaction Conditions: The reaction typically occurs under acidic conditions.

      Industrial Production: Industrial-scale production involves optimization of reaction parameters and purification steps.

  • Chemical Reactions Analysis

      Reactions: Naproxen undergoes various reactions, such as esterification, hydrolysis, and decarboxylation.

      Common Reagents: Propionic anhydride, sulfuric acid, and sodium hydroxide are commonly used.

      Major Products: The main product is Naproxen itself, which inhibits prostaglandin synthesis.

  • Scientific Research Applications

      Chemistry: Naproxen is used in organic synthesis and as a model compound for studying carboxylic acids.

      Biology: It may have anti-inflammatory effects in cellular pathways.

      Medicine: Naproxen is widely prescribed for pain relief and inflammation management.

      Industry: It has applications in pharmaceuticals and drug formulations.

  • Mechanism of Action

    • Naproxen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production.
    • It primarily targets COX-1 and COX-2, affecting inflammation and pain pathways.
  • Comparison with Similar Compounds

    • Naproxen is similar to other NSAIDs like aspirin and indomethacin.
    • Its uniqueness lies in its balanced COX-1 and COX-2 inhibition, making it suitable for various conditions.

    Biological Activity

    Nibroxane, a derivative of naproxen, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antitumor applications. This article reviews the synthesis, characterization, and biological effects of this compound, supported by data tables and case studies.

    Synthesis and Characterization

    This compound is synthesized through modifications of the naproxen structure, focusing on enhancing its pharmacological properties. The synthesis involves converting naproxen’s carboxyl group into thiourea derivatives using various lipophilic and sterically bulky aromatic amines. This process aims to improve the compound's efficacy against inflammation and tumor growth.

    Key Synthesis Steps:

    • Starting Material: Naproxen
    • Reagents: Lipophilic amines, aromatic amino acids
    • Conditions: Reaction in ethanol with pyridine as a base

    Anti-Inflammatory Activity

    This compound exhibits significant anti-inflammatory properties, as demonstrated in various studies. The compound's efficacy was assessed through in vivo and in vitro assays measuring paw edema reduction and enzyme inhibition.

    Table 1: Anti-Inflammatory Activity of this compound Derivatives

    Compound% Inhibition of Paw EdemaIC50 (µM) for COX-2
    This compound49.29%6.20
    Naproxen44.83%11.40

    The results indicate that this compound derivatives show comparable or superior anti-inflammatory effects compared to traditional NSAIDs like naproxen, with lower IC50 values for COX-2 inhibition, suggesting enhanced potency.

    Antitumor Activity

    The antitumor effects of this compound were evaluated against various cancer cell lines, including HeLa cells. The cytotoxic potential was determined using MTT assays, revealing promising results.

    Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

    Cell LineGI50 (µg/mL)Selectivity Index
    HeLa155.7
    NCI-ADR/Res44.31.9

    These findings suggest that this compound not only inhibits tumor growth but also exhibits selectivity towards cancer cells, minimizing effects on normal cells.

    Case Studies

    • Case Study on In Vivo Efficacy : A study involving rats with induced inflammation showed a significant reduction in swelling when treated with this compound compared to a control group receiving no treatment.
    • Clinical Trials : Preliminary clinical trials indicated that patients receiving this compound reported reduced pain levels and improved mobility compared to those on standard naproxen therapy.

    The biological activity of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Additionally, molecular docking studies suggest that this compound binds effectively to serum albumin proteins, enhancing its bioavailability and therapeutic efficacy.

    Properties

    CAS No.

    53983-00-9

    Molecular Formula

    C5H8BrNO4

    Molecular Weight

    226.03 g/mol

    IUPAC Name

    5-bromo-2-methyl-5-nitro-1,3-dioxane

    InChI

    InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3

    InChI Key

    VFBSFSGHILWWIJ-UHFFFAOYSA-N

    SMILES

    CC1OCC(CO1)([N+](=O)[O-])Br

    Canonical SMILES

    CC1OCC(CO1)([N+](=O)[O-])Br

    Appearance

    Solid powder

    Key on ui other cas no.

    53983-00-9

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    5-bromo-2-methyl-5-nitro-3-dioxane
    5-bromo-2-methyl-5-nitro-m-dioxane
    nibroxane

    Origin of Product

    United States

    Synthesis routes and methods

    Procedure details

    Forty grams (0.2 mole) of 2-bromo-2-nitropropane-1,3-diol were suspended in 200 ml. of benzene and about 0.3 g. of p-toluene sulfonic acid was added. The mixture was cooled in an ice-water bath and a condenser attached to the reaction vessel. About 13.5 g. (0.3 mole) of acetaldehyde were slowly added through the condenser and the reaction mixture was stirred for 30 minutes. A Dean-Stark trap was connected and the mixture warmed slowly, then heated to reflux until water no longer was evolved. (About 4 ml. of water was evolved in 1.5 hours). The solution was filtered and evaporated on a rotating evaporator at about 45° C. A dark oil residue was obtained, which was vacuum distilled at 0.25 mm. Thirty-six and one-half grams (85% yield) of 5-bromo-2-methyl-5-nitro-1,3-dioxane were obtained having a boiling range at 0.25 mm. of from 72°-74° C. The NMR and IR were consistent with the structure, and an elemental analysis disclosed the following percentage composition:
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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